N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-9H-xanthene-9-carboxamide
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Overview
Description
N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-9H-xanthene-9-carboxamide is a complex organic compound that features a combination of furan, pyrazole, and xanthene moieties. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-9H-xanthene-9-carboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the furan-2-yl-ethyl intermediate: This could involve the reaction of furan with an appropriate alkylating agent.
Introduction of the pyrazole ring: This step might involve the reaction of the intermediate with a hydrazine derivative to form the pyrazole ring.
Coupling with xanthene-9-carboxylic acid: The final step could involve coupling the intermediate with xanthene-9-carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry practices.
Chemical Reactions Analysis
Types of Reactions
N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan and pyrazole rings can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan and pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or electrophiles like alkyl halides for alkylation.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could yield alcohols or amines.
Scientific Research Applications
N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-9H-xanthene-9-carboxamide could have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound for studying enzyme inhibition or receptor binding.
Medicine: As a lead compound for the development of new pharmaceuticals.
Industry: As a component in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-9H-xanthene-9-carboxamide would depend on its specific biological target. Potential mechanisms could include:
Enzyme inhibition: Binding to the active site of an enzyme and preventing its activity.
Receptor binding: Interacting with cell surface or intracellular receptors to modulate signaling pathways.
DNA/RNA interaction: Binding to nucleic acids and affecting gene expression or replication.
Comparison with Similar Compounds
Similar Compounds
N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-9H-xanthene-9-carboxamide: shares structural similarities with other compounds containing furan, pyrazole, and xanthene moieties.
Furan derivatives: Compounds like furan-2-carboxylic acid.
Pyrazole derivatives: Compounds like 1H-pyrazole-3-carboxamide.
Xanthene derivatives: Compounds like xanthene-9-carboxylic acid.
Uniqueness
The uniqueness of this compound lies in its combination of these three distinct moieties, which could confer unique chemical and biological properties not found in simpler analogs.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]-9H-xanthene-9-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3/c27-23(24-15-18(21-11-5-14-28-21)26-13-6-12-25-26)22-16-7-1-3-9-19(16)29-20-10-4-2-8-17(20)22/h1-14,18,22H,15H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHCFVRMSSMHWDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCC(C4=CC=CO4)N5C=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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